molecular formula C4H7ClN4O B14309122 4-Chloro-2-hydrazinyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 116556-08-2

4-Chloro-2-hydrazinyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14309122
CAS No.: 116556-08-2
M. Wt: 162.58 g/mol
InChI Key: MUFQXPOZNWPVCM-UHFFFAOYSA-N
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Description

4-Chloro-2-hydrazinyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with a unique structure that includes a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-hydrazinyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of hydrazine derivatives with chlorinated pyrazolones under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes chlorination, hydrazination, and cyclization steps, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-hydrazinyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, hydrazones, and other derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-2-hydrazinyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydrazinyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth, apoptosis, and metabolism. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-pyrazolone: A structurally similar compound with different substituents.

    3-Methyl-1-phenylpyrazolone: Another pyrazolone derivative with a phenyl group.

Uniqueness

4-Chloro-2-hydrazinyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both chloro and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activities compared to other pyrazolone derivatives .

Properties

CAS No.

116556-08-2

Molecular Formula

C4H7ClN4O

Molecular Weight

162.58 g/mol

IUPAC Name

4-chloro-2-hydrazinyl-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C4H7ClN4O/c1-2-3(5)4(10)9(7-2)8-6/h3,8H,6H2,1H3

InChI Key

MUFQXPOZNWPVCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1Cl)NN

Origin of Product

United States

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